N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide
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Overview
Description
N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the signaling pathways of B cells, making it an attractive target for the treatment of various B cell malignancies and autoimmune diseases.
Scientific Research Applications
TAK-659 has been extensively studied for its potential in the treatment of B cell malignancies and autoimmune diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide and reducing the proliferation of B cells. It has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
Mechanism of Action
TAK-659 selectively targets N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide, which is a key enzyme in the B cell receptor (BCR) signaling pathway. This compound plays a crucial role in the activation and survival of B cells, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases. TAK-659 binds to the active site of this compound and prevents its phosphorylation, thereby inhibiting downstream signaling pathways and reducing B cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to effectively inhibit this compound in vitro and in vivo, leading to a reduction in B cell proliferation and activation. It has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its high selectivity for N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide, which reduces the risk of off-target effects. It also has good oral bioavailability and a long half-life, making it suitable for oral dosing in animal studies. However, one limitation of TAK-659 is its relatively low solubility in aqueous solutions, which can make it challenging to formulate for in vivo studies.
Future Directions
There are several potential future directions for TAK-659 research. One area of interest is its potential use in combination therapies for the treatment of B cell malignancies and autoimmune diseases. Another area of interest is the development of more potent and selective N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide inhibitors based on the structure of TAK-659. Additionally, further studies are needed to fully understand the safety and efficacy of TAK-659 in humans, and to explore its potential in other disease indications.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process, starting with the reaction of 3-thiophenesulfonyl chloride with piperidine to form the intermediate 1-(3-thienylsulfonyl)piperidine. This intermediate is then reacted with 3-cyanopyridine to form the final product, TAK-659. The synthesis method has been optimized to produce high yields of TAK-659 with good purity and stability.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-16(14-4-1-6-17-10-14)18-9-13-3-2-7-19(11-13)24(21,22)15-5-8-23-12-15/h1,4-6,8,10,12-13H,2-3,7,9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILMDEMKRGOBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CSC=C2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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